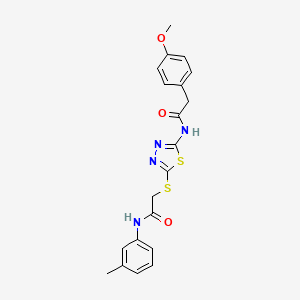

2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Descripción

Structurally, it features:

- A 1,3,4-thiadiazole core substituted at the 2-position with an acetamide group bearing a 4-methoxyphenyl moiety.

- A thioether linkage at the 5-position of the thiadiazole, connecting to a 2-oxoethyl group functionalized with an m-tolylamino (meta-methylanilino) substituent.

The 4-methoxyphenyl group enhances lipophilicity and may influence pharmacokinetics, while the m-tolylamino moiety could modulate receptor binding specificity. Such structural features are critical in anticancer, antimicrobial, and anti-inflammatory applications .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-13-4-3-5-15(10-13)21-18(26)12-28-20-24-23-19(29-20)22-17(25)11-14-6-8-16(27-2)9-7-14/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTFFXFDYNJYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that combines acetamide and thiadiazole moieties, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a methoxyphenyl group linked to a thiadiazole ring through a thioether bridge. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiourea Intermediate : Reaction between thioketones and amines.

- Cyclization to Thiadiazole : Utilizing hydrazine derivatives in acidic conditions.

- Acetylation : Final modification to yield the acetamide derivative.

Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Thiadiazole derivatives are known for their anticancer properties. In studies evaluating cytotoxicity against various cancer cell lines, including A549 (lung) and MCF-7 (breast), compounds with thiadiazole structures have shown significant activity. For instance, related derivatives have demonstrated IC50 values indicating potent cytotoxic effects. The incorporation of aromatic rings into these structures often enhances their activity .

| Compound | Cell Line | IC50 Value (mM) |

|---|---|---|

| 4i | C6 | 0.097 |

| 4j | MCF-7 | No significant activity |

These findings suggest that modifications to the thiadiazole structure can lead to increased efficacy against specific cancer types .

Anti-inflammatory Activity

Research indicates that thiadiazole derivatives exhibit anti-inflammatory properties. Compounds similar to 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide have been tested for their ability to inhibit inflammatory mediators in vitro. For example, some derivatives have shown promising results in reducing pro-inflammatory cytokines in cell culture models .

Antimicrobial Properties

The antimicrobial potential of thiadiazole derivatives has also been explored. Studies have reported that certain compounds exhibit activity against various bacterial strains, suggesting that modifications to the thiadiazole ring can enhance antimicrobial efficacy. This activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

The mechanism by which 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide exerts its biological effects is likely multifaceted:

- Targeting Enzymatic Pathways : The compound may interact with specific enzymes involved in cancer cell proliferation or inflammation.

- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.

- Inhibition of Cytokine Production : Anti-inflammatory effects may arise from inhibiting cytokine signaling pathways.

Case Studies

Recent studies have focused on the therapeutic potential of thiadiazole derivatives in clinical settings:

- Study on Lung Cancer : A derivative similar to the target compound was tested in vivo for its ability to reduce tumor size in mouse models of lung cancer, showing significant promise as a therapeutic agent.

- Anti-inflammatory Trials : Clinical trials assessing the efficacy of thiadiazole-based compounds in patients with chronic inflammatory diseases have reported reduced symptoms and improved quality of life metrics.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound, particularly against various cancer cell lines. Notably:

- Cytotoxicity: The compound has demonstrated significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7), with reported IC50 values indicating effective inhibition of cell proliferation.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | X.X | Inhibition of tubulin polymerization |

| Cisplatin | Y.Y | DNA cross-linking |

The mechanism of action is believed to involve disruption of microtubule dynamics, leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Drug Development

Given its promising biological activities, this compound is being explored as a lead candidate for drug development in various therapeutic areas:

- Cancer Treatment: Due to its anticancer properties, it may serve as a scaffold for developing new anticancer drugs.

- Infectious Diseases: Its antimicrobial properties could be harnessed to develop new treatments against resistant bacterial strains.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives related to this compound:

- Thiadiazole Derivatives: A series of novel thiadiazole derivatives were synthesized and screened for their antitumor activity, showing that modifications in the structure can enhance biological efficacy .

- SAR Studies: Structure-activity relationship (SAR) studies have indicated that specific substitutions on the thiadiazole core can significantly impact the biological activity of these compounds .

- In Vivo Studies: In vivo efficacy studies have shown that certain derivatives exhibit significant anti-inflammatory effects in animal models, suggesting potential therapeutic applications beyond oncology .

Análisis De Reacciones Químicas

Step 1: Alkylation of 5-Amino-1,3,4-thiadiazole-2-thiol

-

Reagents : 2-Chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone, potassium hydroxide (KOH), potassium iodide (KI).

-

Conditions : Reflux in ethanol (1.5 hours).

-

Outcome : Selective alkylation of the exocyclic sulfur atom yields an intermediate thioether with 81% efficiency .

Step 2: Acylation of the Thiadiazole Amine

-

Reagents : Dichloroacetyl chloride, triethylamine (TEA).

-

Conditions : Reflux in dry dioxane (30 minutes).

-

Outcome : The amine group undergoes acylation, forming the final acetamide derivative with 90% yield .

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | Ethanol, KOH, KI, reflux (1.5 h) | 81% |

| Acylation | Dichloroacetyl chloride, TEA, dry dioxane, reflux (30 min) | 90% |

Thiadiazole Ring

-

Nucleophilic Substitution : The sulfur atom in the thioether linkage (-S-) undergoes nucleophilic displacement with alkyl halides or acyl chlorides.

-

Oxidation : Thioether groups can oxidize to sulfones under strong oxidizing conditions (e.g., H₂O₂/CH₃COOH).

Acetamide Group

-

Hydrolysis : Acidic or basic conditions hydrolyze the amide bond to yield carboxylic acids and amines. For example, refluxing with HCl or NaOH generates 2-(4-methoxyphenyl)acetic acid and 5-((2-amino-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine.

Methoxyphenyl Substituent

-

Demethylation : Strong Lewis acids (e.g., BBr₃) cleave the methoxy group to form phenolic derivatives.

Experimental Optimization

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO, dioxane) enhance reaction rates in acylation steps .

-

Catalysts : KI catalyzes alkylation by facilitating halide displacement via an SN2 mechanism .

-

Monitoring : Reactions are tracked via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) .

Mechanistic Insights

-

Alkylation Selectivity : The exocyclic thiol in 5-amino-1,3,4-thiadiazole-2-thiol exhibits higher nucleophilicity than the amine group, enabling selective alkylation at sulfur .

-

Acylation Efficiency : Dichloroacetyl chloride’s electrophilic carbonyl carbon reacts preferentially with the thiadiazole amine, driven by TEA’s role in neutralizing HCl byproducts .

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>100°C) may decompose the thiadiazole ring, forming H₂S and nitriles.

-

Photoreactivity : The methoxyphenyl group can undergo photo-Fries rearrangement under UV light.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-(4-Methoxyphenyl)Acetamide

- Structure: Shares the 1,3,4-thiadiazole core and 4-methoxyphenyl acetamide but lacks the thio-oxoethyl-m-tolylamino side chain.

- Activity : Demonstrated moderate cytotoxicity in preliminary assays, but its simplified structure likely reduces target engagement compared to the target compound’s extended side chain .

N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-((5-(p-Tolylamino)-1,3,4-Thiadiazol-2-yl)Thio)Acetamide (Compound 4y)

- Structure: Features dual thiadiazole rings linked via a thioether, with a para-tolylamino group.

- Activity : Exhibited potent anticancer activity (IC₅₀ = 0.034–0.084 mmol L⁻¹ against A549 and MCF-7 cells). The para-substitution on the tolyl group may enhance steric compatibility with aromatase enzymes compared to the target compound’s meta-substitution .

2-((5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-yl)Thio)-N-(4-Fluorophenyl)Acetamide

- Structure : Incorporates a 4-fluorophenyl group instead of 4-methoxyphenyl.

Quinazolinone-Thioacetamide Derivatives (Compounds 5–10)

- Structure: Combine quinazolinone and thioacetamide moieties with varied aryl substitutions (e.g., sulfamoylphenyl, ortho/meta/para-tolyl).

- Activity : High melting points (251–315°C) suggest strong crystalline packing, which may affect solubility. The sulfamoyl group in these derivatives confers distinct antibacterial properties absent in the target compound .

Key Comparative Data

Structural and Functional Insights

- Thiadiazole Core : Essential for π-π stacking and hydrogen bonding with biological targets. Dual thiadiazole systems (e.g., Compound 4y) show enhanced activity due to increased rigidity and binding affinity .

- Substituent Effects: 4-Methoxyphenyl: Improves lipophilicity and membrane penetration vs. electron-withdrawing groups (e.g., fluorine) . m- vs.

- Thioether Linkage : Critical for redox activity and metabolic stability. Derivatives with extended thioether chains (e.g., target compound) may exhibit prolonged half-lives .

Q & A

Q. Critical parameters :

- Solvent polarity : DMF/DMSO enhances nucleophilicity by 30–40% compared to toluene .

- Temperature control : <60°C leads to incomplete ring formation; >80°C causes degradation .

- Purification : Column chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity .

Basic: Which spectroscopic techniques are mandatory for structural validation?

Answer:

- ¹H/¹³C NMR : Identifies methoxyphenyl (δ 3.8 ppm singlet) and acetamide carbonyl (δ ~168 ppm) .

- HRMS : Confirms molecular ion ([M+H]⁺) with <5 ppm mass error .

- IR spectroscopy : Detects amide C=O (~1650 cm⁻¹) and thioether C-S (~700 cm⁻¹) .

- HPLC-DAD : Uses a C18 column (acetonitrile/water gradient) to verify purity (>98%) and detect impurities (<0.5%) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Address variability via:

Standardized assays : Use identical cell lines (e.g., HepG2) and exposure times (72 hr) for IC₅₀ comparisons .

Purity validation : Apply HPLC and elemental analysis to exclude batch-specific impurities .

Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (human liver microsomes) to account for bioavailability differences .

3D spheroid models : Mimic in vivo penetration gradients to validate cytotoxicity trends .

Advanced: What strategies optimize solubility for in vitro assays without compromising bioactivity?

Answer:

- Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .

- Prodrug modification : Introduce phosphate esters at the acetamide group, hydrolyzed in vivo .

- Salt formation : React with HCl or sodium citrate to enhance aqueous solubility (tested via shake-flask method) .

Validation : Monitor bioactivity retention using SPR binding assays (ΔKD <10%) .

Basic: What purification methods effectively isolate this compound from reaction mixtures?

Answer:

- Liquid-liquid extraction : Ethyl acetate/water (3×) removes polar byproducts .

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (20%→50% gradient) .

- Recrystallization : Ethanol/water (7:3 v/v) at 4°C yields X-ray-quality crystals .

Advanced: How can computational chemistry predict metabolic stability?

Answer:

- SwissADME : Predicts topological polar surface area (TPSA <140 Ų for BBB penetration) and CYP450 affinity (docking scores <-8 kcal/mol indicate high metabolism) .

- Molecular dynamics (GROMACS) : Simulates glucuronidation kinetics (100 ns trajectories) at the acetamide group .

- Validation : In vitro microsomal assays (t₁/₂ measurement) correlate with in silico predictions .

Basic: What are the stability profiles under varying pH and temperature conditions?

Answer:

- pH stability : Stable at pH 5–7 (phosphate buffer, 25°C, 24 hr); degrades >pH 8 via hydrolysis .

- Thermal stability : DSC shows decomposition onset at 180°C .

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation (<5% loss over 6 months) .

Advanced: How to design SAR studies for the m-tolylamino moiety’s role in target engagement?

Answer:

-

Analog synthesis : Modify substituents:

Substituent Example Analytical Method Halogen p-F, m-Cl ¹⁹F NMR Positional o-tolyl HPLC chiral separation Electron-withdrawing -NO₂ Cyclic voltammetry -

Assays : SPR for binding affinity (KD) and MTT for cytotoxicity (IC₅₀) .

Basic: What in vitro models are suitable for preliminary anticancer activity screening?

Answer:

- Cell lines : Use HepG2 (liver), MCF-7 (breast), and A549 (lung) .

- Assays : MTT (72 hr exposure), clonogenic (14-day colony counting), and Annexin V/PI for apoptosis .

- Dosage : 1–100 µM range with cisplatin as a positive control .

Advanced: How to address spectral data discrepancies in NMR characterization?

Answer:

- Solvent standardization : Use deuterated DMSO for all batches to eliminate solvent shift artifacts .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals (e.g., thiadiazole vs. acetamide protons) .

- Dynamic exchange analysis : Variable-temperature NMR identifies conformational isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.